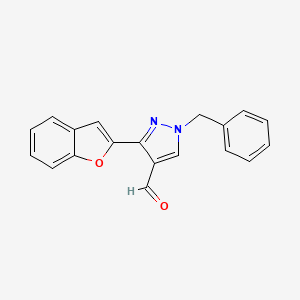![molecular formula C17H23N3O3S B2513475 Tert-butyl {1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}carbamate CAS No. 1445612-78-1](/img/structure/B2513475.png)
Tert-butyl {1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl {1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}carbamate” is a complex organic compound. It contains a tert-butyl group, a cyclohexyl group, a carbamate group, a thienyl group, and an oxadiazole group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring, the introduction of the thienyl group, and the attachment of the tert-butyl and cyclohexyl groups . The carbamate group could potentially be introduced through a reaction with tert-butyl alcohol .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The oxadiazole ring and the thienyl group would likely contribute to the compound’s aromaticity .Chemical Reactions Analysis
As a tertiary alcohol, the tert-butyl group is more resistant to oxidation than other isomers of butanol . The carbamate group could potentially undergo reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Tert-butyl compounds are generally nonpolar and hydrophobic . The presence of the oxadiazole and thienyl groups could potentially contribute to the compound’s polarity .Scientific Research Applications
- Indiacen A and Indiacen B : tert-butyl {1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}carbamate serves as a precursor to biologically active natural products like Indiacen A and Indiacen B. These compounds have diverse pharmacological properties, including anticancer, anti-inflammatory, antinociceptive, and cytotoxic effects .
- Anticancer Research : Indole derivatives, such as those derived from this compound, have shown promise in cancer research. Their potential as anticancer agents makes them an intriguing area of study .
- Enyne and Diene Synthesis : The compound’s scaffold, containing an alkyne or diene moiety at the 4-position, is significant for synthesizing biologically active natural products. Researchers have developed a synthetic scheme starting from commercially available materials, overcoming previous limitations in selectivity and reagent availability .
- Prenyl Indole Derivatives : tert-butyl {1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}carbamate intermediates are useful for synthesizing natural prenyl indole derivatives. These compounds play a role in various biological activities and are of interest for drug discovery .
- Jaspine B Intermediate : Another related compound, ®-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, serves as an intermediate for jaspine B, a natural product with cytotoxic activity against human carcinoma cell lines. Researchers have synthesized it from L-Serine through several steps .
- Polyamides (PAAs) : tert-butyl-substituted cyclohexyl-containing diamines have been used in the preparation of polyamides. These polymers find applications in materials science, coatings, and drug delivery systems .
- LCZ696 Intermediate : The compound ®-tert-butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate, also known as LCZ696 Intermediate, has various scientific research applications. Although not directly related to the compound you mentioned, it highlights the importance of similar intermediates in drug development.
Biological Activity and Precursor to Natural Products
Synthetic Chemistry and Methodology
Natural Product Synthesis
Cytotoxicity Studies
Polymer Chemistry
Pharmaceutical Intermediates
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-16(2,3)22-15(21)19-17(8-5-4-6-9-17)14-18-13(20-23-14)12-7-10-24-11-12/h7,10-11H,4-6,8-9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEDGGHWXHXTEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)C2=NC(=NO2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl {1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

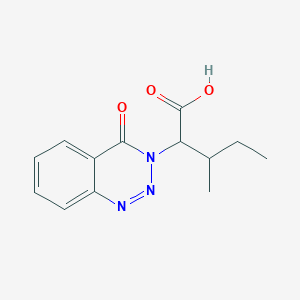

![2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2513399.png)
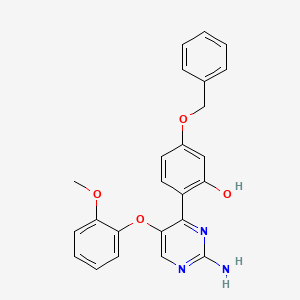
![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(thiophen-3-yl)methanone](/img/structure/B2513402.png)
![2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2513403.png)
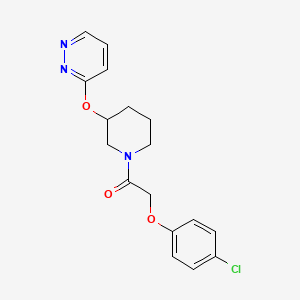
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-isopropylacetamide](/img/structure/B2513405.png)
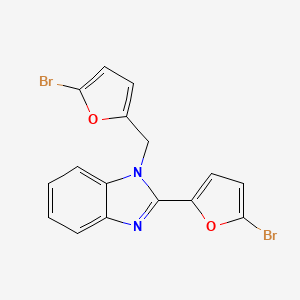
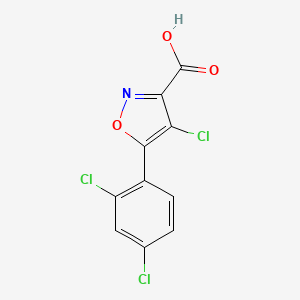
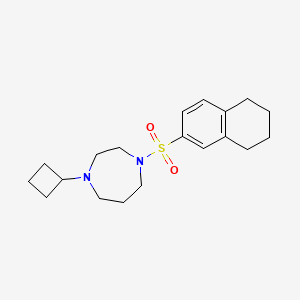
![ethyl 2-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2513411.png)
